![molecular formula C20H24N4 B14270901 N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine CAS No. 133671-64-4](/img/structure/B14270901.png)
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine is a complex organic compound that features a quinoline and pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the quinoline and pyridine precursors, followed by a series of alkylation and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters can lead to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of secondary amines.
Applications De Recherche Scientifique
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,2-ethanediamine: A simpler diamine with similar reactivity but lacking the quinoline and pyridine moieties.
N-Ethyl-N-methyl-1,2-ethanediamine: Another related compound with different alkyl substituents.
Uniqueness
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine is unique due to its combination of quinoline and pyridine rings, which confer specific electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry and material science.
Propriétés
Numéro CAS |
133671-64-4 |
|---|---|
Formule moléculaire |
C20H24N4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N'-ethyl-N,N-dimethyl-N'-(2-pyridin-4-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H24N4/c1-4-24(14-13-23(2)3)20-15-19(16-9-11-21-12-10-16)22-18-8-6-5-7-17(18)20/h5-12,15H,4,13-14H2,1-3H3 |
Clé InChI |
OOOFPXGKMQROHI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN(C)C)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



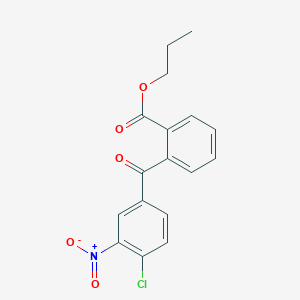



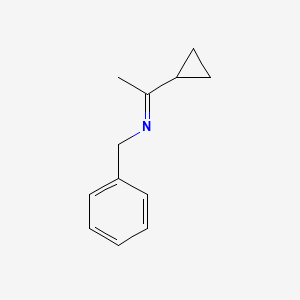
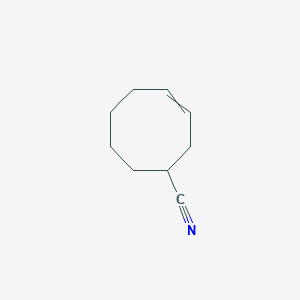
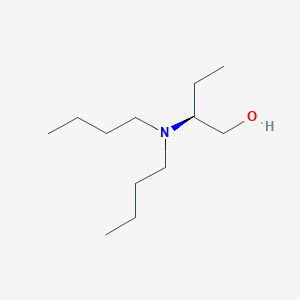
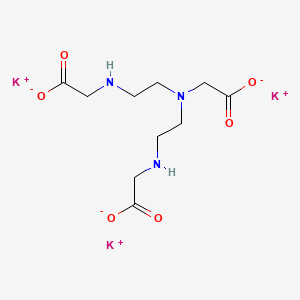
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
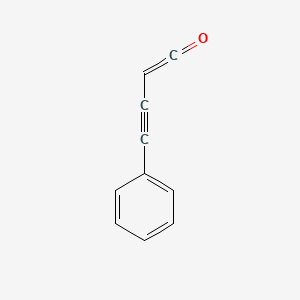
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)


